molecular formula C9H15N B6203229 3,3-dicyclopropylprop-2-en-1-amine CAS No. 1339427-00-7

3,3-dicyclopropylprop-2-en-1-amine

Cat. No.: B6203229
CAS No.: 1339427-00-7
M. Wt: 137.2
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Description

3,3-Dicyclopropylprop-2-en-1-amine: is an organic compound with the molecular formula C9H15N . It features a unique structure with two cyclopropyl groups attached to a prop-2-en-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dicyclopropylprop-2-en-1-amine typically involves the reaction of cyclopropylmethylamine with an appropriate alkylating agent under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by alkylation with a suitable electrophile .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: 3,3-Dicyclopropylprop-2-en-1-amine is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways .

Industry: The compound’s reactivity and structural properties make it useful in the development of advanced materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 3,3-dicyclopropylprop-2-en-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s unique structure may allow it to modulate biological pathways by binding to active sites or altering protein conformations .

Comparison with Similar Compounds

Uniqueness: 3,3-Dicyclopropylprop-2-en-1-amine is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1339427-00-7

Molecular Formula

C9H15N

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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